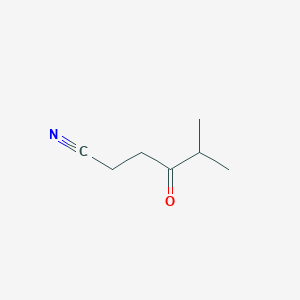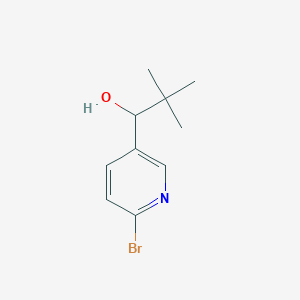
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is a rhodium-based compound with the molecular formula C12H20O8Rh2 and a molecular weight of 498.10. It is known for its applications as a catalyst in various chemical reactions, particularly in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) typically involves the reaction of rhodium(II) acetate with 3,3,3-triphenylpropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of rhodium(II) acetate in a suitable solvent.
- Addition of 3,3,3-triphenylpropionic acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .
化学反应分析
Types of Reactions
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can be involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted rhodium complexes .
科学研究应用
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as cyclopropanation, C-H activation, and aziridination.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in various industrial processes that require efficient and selective catalysis.
作用机制
The mechanism by which di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) exerts its effects involves its ability to coordinate with organic substrates and facilitate their transformation. The compound’s rhodium centers act as active sites for catalysis, enabling the activation of chemical bonds and the formation of new products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
相似化合物的比较
Similar Compounds
Di-rhodium(II)tetrakis(acetate): Another rhodium-based catalyst with similar applications in organic synthesis.
Di-rhodium(II)tetrakis(benzoate): A compound with comparable catalytic properties but different ligand structures.
Di-rhodium(II)tetrakis(2,2,2-triphenylacetate): Similar in structure but with variations in the ligand composition.
Uniqueness
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C84H68O8Rh2 |
|---|---|
分子量 |
1411.2 g/mol |
IUPAC 名称 |
rhodium(2+);3,3,3-triphenylpropanoate |
InChI |
InChI=1S/4C21H18O2.2Rh/c4*22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;;/h4*1-15H,16H2,(H,22,23);;/q;;;;2*+2/p-4 |
InChI 键 |
NVBRRPXJHDSHMY-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)






